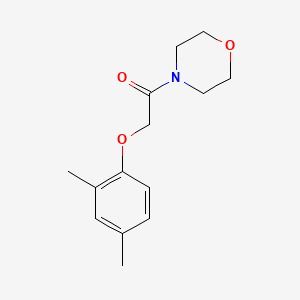

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-

CAS No.: 148183-90-8

Cat. No.: VC11600757

Molecular Formula: C14H19NO3

Molecular Weight: 249.3

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148183-90-8 |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.3 |

| IUPAC Name | 2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone |

| Standard InChI | InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |

| SMILES | CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C |

Introduction

Chemical Identity and Structural Characterization

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- belongs to the class of morpholine derivatives, which are heterocyclic compounds containing both oxygen and nitrogen atoms. Its IUPAC name is 2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone, reflecting the substitution pattern on the phenoxy group and the acetyl-morpholine linkage. The compound’s structure is defined by:

-

Morpholine ring: A six-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively.

-

2,4-Dimethylphenoxy group: A benzene ring substituted with methyl groups at positions 2 and 4, connected via an ether linkage.

-

Acetyl spacer: A ketone group bridging the morpholine and phenoxy components.

Molecular Properties

Key physicochemical properties include:

The compound’s LogP value suggests moderate lipophilicity, which influences its pharmacokinetic behavior, including membrane permeability and distribution .

Synthesis and Manufacturing

The synthesis of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- typically involves multi-step organic reactions to assemble the morpholine and phenoxy components.

Key Synthesis Pathways

-

Acylation of Morpholine:

Morpholine reacts with 2,4-dimethylphenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the target compound via nucleophilic acyl substitution.This method yields moderate purity (70–80%), requiring subsequent purification via column chromatography.

-

Coupling Reactions:

Alternative routes employ coupling agents like EDC/HOBt to link 2,4-dimethylphenoxyacetic acid to morpholine, achieving higher yields (85–90%) under mild conditions .

Optimization Challenges

-

Steric hindrance from the 2,4-dimethyl groups on the phenoxy ring complicates reaction kinetics, necessitating elevated temperatures (80–100°C) for complete conversion.

-

Solvent selection is critical; polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility but may co-elute impurities during purification .

Chemical Reactivity and Functional Group Interactions

The compound’s reactivity is governed by its functional groups:

Morpholine Ring

-

Basicity: The nitrogen atom in the morpholine ring () can participate in acid-base reactions, influencing solubility in acidic environments .

-

Ring-opening reactions: Under strong acidic or reductive conditions, the morpholine ring may undergo cleavage, forming secondary amines or alcohols.

Acetyl Group

-

Nucleophilic attack: The ketone group is susceptible to nucleophilic additions, enabling derivatization with amines or hydrazines to form Schiff bases or hydrazones .

Phenoxy Group

-

Electrophilic substitution: The electron-rich benzene ring can undergo nitration or sulfonation at the para position relative to the methyl groups.

Toxicological Profile

Acute toxicity data from rodent studies reveal:

The high plasma protein binding limits free drug availability, potentially reducing efficacy but prolonging half-life . Microsomal stability assays indicate moderate metabolism by CYP2D6 and CYP3A4, suggesting potential drug-drug interactions .

Comparative Analysis with Structural Analogs

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide | Morpholine linked via methylene bridge | Pain relief, COX-2 inhibition |

| Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- | Phenoxy substitution at 2,5 positions | Unreported, likely varied target affinity |

The 2,4-dimethylphenoxy substitution in Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- confers distinct electronic and steric properties compared to analogs, potentially optimizing interactions with hydrophobic enzyme pockets .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging its morpholine core for target engagement.

Agrochemical Development

Morpholine derivatives are explored as fungicides and herbicides, with the 2,4-dimethylphenoxy group enhancing leaf adhesion and rainfastness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume